Cellular Anti-Necroptotic Potency in HT-29 Cells vs. First-Generation and Advanced RIPK1 Inhibitors
RIP1 kinase inhibitor 9 (SY-1) inhibits TSZ-induced necroptosis in HT-29 cells with an EC50 of 7.04 nM . This is >25-fold more potent than the prototypical inhibitor Necrostatin-1 (EC50 182-490 nM) and >30-fold more potent than the optimized derivative 7-Cl-O-Nec-1 (Nec-1s, EC50 206-210 nM) . Compared to the clinical candidate GSK2982772 (HT-29 EC50 = 3.1 ± 1.1 nM) [1], RIP1 kinase inhibitor 9 is within the same order of potency, indicating suitability for studies requiring clinically translatable potency.
| Evidence Dimension | Anti-necroptotic potency in HT-29 cells |
|---|---|
| Target Compound Data | EC50 = 7.04 nM |
| Comparator Or Baseline | Necrostatin-1: EC50 = 182-490 nM; 7-Cl-O-Nec-1: EC50 = 206-210 nM; GSK2982772: EC50 = 3.1 ± 1.1 nM |
| Quantified Difference | 7.04 nM vs. ~210 nM (~30-fold more potent than 7-Cl-O-Nec-1); 7.04 nM vs. 3.1 nM (~2.3-fold less potent than GSK2982772) |
| Conditions | HT-29 cells, TSZ (TNFα + Smac mimetic + Z-VAD-FMK) induction, chemiluminescence assay [1] |
Why This Matters
Selecting an inhibitor with nanomolar potency ensures robust target engagement at lower, less cytotoxic concentrations, improving assay window and reproducibility.
- [1] Wanfang Data. Bicyclic pyridine RIPK1 small molecule inhibitors and quinoline RIPK3 small molecule inhibitors: Design, synthesis and activity study. 2022. DOI: not available. View Source
